Fmoc-L-Val-OSu

Description

Contextualization of Fmoc-L-Val-OSu within the Fmoc-Based Protecting Group Strategy

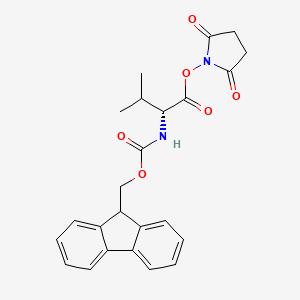

This compound, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester, is an activated form of the amino acid L-Valine, bearing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino nitrogen. This compound is specifically designed for use in Fmoc-based protecting group strategies, which dominate contemporary solid-phase peptide synthesis (SPPS) wikipedia.orgmitoproteome.orgwikipedia.org.

The Fmoc strategy is characterized by its mild deprotection conditions, typically employing a weak base such as piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group fishersci.nowikidata.orgfishersci.ca. This base-labile nature of the Fmoc group offers a significant advantage over earlier acid-labile protecting groups like tert-butyloxycarbonyl (Boc), as it allows for the use of acid-sensitive linkers to the solid support and acid-labile side-chain protecting groups fishersci.ca. The orthogonality of the Fmoc group (base-labile) with tert-butyl (acid-labile) side-chain protecting groups is a cornerstone of this strategy, enabling selective manipulation during synthesis. Furthermore, the Fmoc group exhibits strong UV absorbance, which allows for convenient spectrophotometric monitoring of deprotection reactions, thereby enhancing process control and efficiency in automated peptide synthesizers wikidata.orgfishersci.ca.

This compound is utilized to incorporate L-Valine residues into a growing peptide chain on a solid support. Its activated ester form facilitates rapid and efficient amide bond formation with the deprotected N-terminus of the peptide, minimizing side reactions and contributing to the high purity of the final peptide product wikipedia.org.

Role of Activated Esters, Specifically N-Hydroxysuccinimide (OSu) Derivatives, in Amino Acid Functionalization

The formation of a peptide bond (an amide bond) between the carboxyl group of one amino acid and the amino group of another is a fundamental step in peptide synthesis. Direct coupling of a carboxylic acid with an amine is often inefficient due to the low reactivity of the carboxyl group. To overcome this, the carboxyl group is "activated" to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. Activated esters are a class of reagents commonly employed for this purpose.

N-Hydroxysuccinimide (HOSu) esters, such as the OSu moiety in this compound, are widely used activated esters in peptide synthesis. The OSu group enhances the electrophilicity of the carbonyl carbon of the amino acid's carboxyl group, facilitating its reaction with the nucleophilic amino group of the growing peptide chain. The formation of N-hydroxysuccinimide esters typically involves the reaction of the Fmoc-protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) fishersci.ca.

The advantages of N-hydroxysuccinimide esters include their good reactivity, stability, and minimal racemization during the coupling process, which is critical for maintaining the stereochemical integrity of the amino acids in the peptide chain wikipedia.org. The succinimide (B58015) leaving group is stable and easily removed during the reaction, leading to efficient amide bond formation. This makes OSu derivatives, like this compound, highly effective coupling reagents in both solution-phase and solid-phase peptide synthesis, contributing significantly to the high yields and purity of synthesized peptides.

Properties of this compound

The following table summarizes key chemical and physical properties of this compound, derived from research findings.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄N₂O₆ | wikipedia.orgmitoproteome.orgwikipedia.org |

| Molecular Weight | 436.5 g/mol | wikipedia.orgmitoproteome.orgwikipedia.org |

| Appearance | White to off-white powder | wikipedia.org |

| Melting Point | 135 - 146 °C | wikipedia.org |

| Optical Rotation | [α]D²⁰ = -32 ± 3 º (C=1 in DMF) | wikipedia.org |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone; Slightly soluble in water |

Structure

3D Structure

Properties

Molecular Formula |

C24H24N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |

InChI |

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m1/s1 |

InChI Key |

JPJMNCROLRPFHI-JOCHJYFZSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies Involving Fmoc L Val Osu

Synthetic Routes for Fmoc-L-Val-OSu

The synthesis of this compound typically involves the initial preparation of the N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) reagent, followed by its reaction with L-valine.

Conventional Solution-Phase Synthetic Protocolsuni.lu

The conventional solution-phase synthesis of Fmoc-OSu, a key precursor, is commonly achieved by reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide (NHS) in the presence of a base, such as potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃). This reaction is typically carried out in organic solvents like tetrahydrofuran (B95107) (THF) or acetone. fishersci.caamericanelements.comsci-toys.com

Once Fmoc-OSu is prepared, it is then reacted with L-valine to form this compound. A common protocol involves dissolving L-valine and sodium bicarbonate (NaHCO₃) in water, followed by the addition of a solution of Fmoc-OSu in acetone. The resulting mixture is stirred at room temperature, often overnight, to yield the desired this compound. wikipedia.org In some instances, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) can be used to protect amino acids prior to their reaction with Fmoc-OSu under anhydrous conditions, which can be beneficial for certain complex amine substrates.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, particularly using ball-milling technology, offers a solvent-free or reduced-solvent alternative for the preparation of N-protected amino acids, including those involving Fmoc derivatives. This method has been applied to the synthesis of carbamate (B1207046) N-protected α- and β-amino acids.

In the context of Fmoc protection, Fmoc-OSu can be utilized in ball-milling processes. Research indicates that the yields and selectivity for N-Fmoc derivatives can be enhanced by increasing the rotation speed (up to 750 rpm) and the number of balls (up to 50) in the ball mill. The type of milling material used to modulate energetic conditions generally has no significant influence on the outcome. This approach can be advantageous compared to using highly reactive Fmoc-Cl, which may undergo faster decomposition under certain conditions.

Incorporation of this compound in Amino Acid Protection

This compound is primarily utilized for the N-alpha-Fmoc protection of amino acids, a fundamental step in peptide synthesis, particularly solid-phase peptide synthesis (SPPS).

Reaction Conditions and Optimization for N-alpha-Fmoc Protectionuni.lu

Fmoc-OSu functions as an acylating agent that selectively targets amino groups (-NH₂) through nucleophilic substitution reactions, leading to the formation of a stable amide bond. This selectivity is crucial for protecting the N-terminal amino group of an amino acid during stepwise peptide elongation, preventing unwanted side reactions. guidetopharmacology.orgfishersci.ca

Optimal reaction conditions for N-alpha-Fmoc protection typically involve a pH range of 8.0 to 9.0. fishersci.ca Common solvents for these reactions include N,N-dimethylformamide (DMF) or dichloromethane (B109758). fishersci.ca A recommended protocol suggests using 1.2 to 1.5 equivalents of Fmoc-OSu relative to the amino acid substrate, along with a catalytic amount of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is generally conducted at temperatures ranging from 0°C to 25°C for a period of 1 to 3 hours. fishersci.ca The efficiency and reproducibility of Fmoc transfer to amino acids and biomolecules are key features of Fmoc-OSu in SPPS and medicinal chemistry.

Strategies for Mitigating Side Reactions During Fmoc-Amino Acid Preparation

During the preparation of Fmoc-amino acids, several side reactions can occur, impacting the purity and yield of the desired product. Understanding and mitigating these reactions is critical for successful peptide synthesis.

Common Side Reactions and Mitigation Strategies:

| Side Reaction Type | Description | Mitigation Strategies |

| Lossen Rearrangement | Formation of impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH when using Fmoc-OSu. | Employing alternative Fmoc reagents like Fmoc-OASUD (9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro fishersci.cafishersci.caundecane-2,4-dione ester), which exhibit higher stability than Fmoc-OSu. |

| Fmoc-Dipeptide/Tripeptide Formation | Formation of Fmoc-dipeptides and even tripeptides, particularly when using Fmoc-Cl as the acylating reagent. | Using alternative Fmoc reagents that do not lead to these byproducts. |

| Aspartimide Formation | Occurs with aspartate residues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. Catalyzed by both acids and bases, leading to racemization and β-peptide formation. | Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine (B6355638) deprotection solution. Using piperazine, a weaker base, for Fmoc removal. Increasing the steric bulk of the aspartate side chain protecting group. Protecting the adjacent building block amine (e.g., with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups) can completely prevent this. |

| Diketopiperazine Formation | Prevalent at the dipeptide stage, especially when proline is one of the first two residues. | Utilizing 2-chlorotrityl chloride resin to inhibit formation due to steric bulk. Adding the second and third amino acid residues as a dipeptide unit. |

| 3-(1-Piperidinyl)alanine Formation | Observed when peptides with a C-terminal cysteine are prepared using Fmoc/tBu protocols, involving β-elimination and subsequent piperidine addition. | Minimizing this by using sterically bulky trityl-protected Cysteine. |

| Oxidation of Methionine | Common side reaction affecting methionine residues. | Easily reversible by treatment with ammonium (B1175870) iodide and dimethyl sulfide (B99878) or by adding dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP) during workup. |

| N-O Shift | Rearrangements in Serine- and Threonine-containing peptides during TFA deprotection, where the peptide chain migrates from the amide nitrogen to the hydroxyl group. | Reversal can be induced by bases like aqueous ammonia. |

| Dibenzofulvene (DBF) Adduct Formation | Dibenzofulvene, a byproduct of Fmoc cleavage, can react with the liberated amine, terminating peptide chain elongation. sci-toys.com | Adding scavengers (e.g., ethane-1,2-dithiol (EDT)) to the cleavage mixture. Using workup procedures like precipitation with t-butylmethyl ether (TBME) or extraction with water/TBME to remove DBF. |

| Tryptophan Sulfonation | Occurs during cleavage of Mtr, Pmc, or Pbf protected arginine residues. | Using Fmoc-Trp(Boc) derivatives is strongly recommended to avoid modification of the tryptophan side chain. |

| Aggregation | Self-association of the peptide-resin, leading to slow or incomplete deprotection and coupling. | Adjusting solvent polarity (e.g., adding dimethylsulfoxide (DMSO) to DMF), sonicating, coupling at higher temperatures, adding chaotropic salts (e.g., CuLi, NaClO₄, KSCN), or using nonionic detergents. Resynthesizing on low substitution resins or different resins (e.g., TentaGel, SURE™). Introducing structural elements like pseudoprolines, depsipeptides, or backbone protecting groups. |

Derivatization of Biologically Relevant Molecules with Fmoc-OSufishersci.ca

Beyond its primary role in peptide synthesis, Fmoc-OSu is a versatile reagent used for the derivatization of various biologically relevant molecules.

One significant application is in chromatographic derivatization , where Fmoc-OSu enhances the detectability of amino acids and biogenic polyamines through pre-column labeling. fishersci.ca This is particularly useful for analytical purposes, enabling high-sensitivity detection via techniques such as liquid chromatography-fluorescence detection (LC-FD) and matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) for Fmoc-labeled glycans. Fmoc-OSu can react with glycosylamines for efficient labeling of N-sugar chains, serving as a fluorescent labeling reagent.

Fmoc-OSu is also employed in bioconjugation applications , facilitating the linkage of peptides to other biomolecules or surfaces. guidetopharmacology.org This capability is vital in developing peptide-based therapeutics, targeted drug delivery systems, and for functionalizing biomaterials. guidetopharmacology.org

Furthermore, Fmoc-OSu has been explored in anti-cancer research . Studies have indicated that derivatives of Fmoc-OSu can exhibit significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. fishersci.ca Its mechanism of action in such contexts involves the formation of stable carbamate linkages with hydroxy-amino acids, protecting them from unwanted reactions. fishersci.ca Fmoc-OSu also finds use in Edman degradation , a method for sequencing amino acids in proteins, by enabling the selective cleavage of the N-terminal amino acid. fishersci.ca

Applications of Fmoc L Val Osu in Peptide and Bioconjugate Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Val-OSu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is the most prevalent approach, prized for its mild reaction conditions. altabioscience.com While modern SPPS predominantly relies on the in situ activation of Fmoc-amino acids using reagents like HBTU or HATU, pre-activated forms such as this compound have specific, though more restricted, applications. chempep.comnih.gov

The primary advantage of using a pre-activated ester like this compound is the elimination of the need for a separate coupling reagent during the synthesis cycle. However, this is often offset by slower reaction kinetics compared to the rapid couplings achieved with modern in situ activators. nih.gov Furthermore, the synthesis of the Fmoc-amino acid-OSu esters themselves can sometimes introduce impurities, such as Fmoc-β-alanine, which may complicate the purification of the final peptide. sigmaaldrich.comsci-hub.se

Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling inherent to SPPS. nih.gov These instruments can be programmed to handle various chemical protocols. While most contemporary synthesizers are optimized for protocols using rapid in situ activation, they can accommodate the use of pre-activated esters like this compound. rsc.orgnih.gov

In such a setup, the synthesizer would deliver a solution of this compound to the reaction vessel after the N-terminal Fmoc group of the resin-bound peptide has been removed. This simplifies the number of reagents required for the coupling step but may necessitate longer reaction times to ensure complete acylation. The strong UV absorbance of the Fmoc group is a key advantage in automated systems, as it allows for real-time monitoring of the deprotection step to ensure the reaction has gone to completion before the next coupling cycle begins. altabioscience.comnih.gov

Table 1: Comparison of Activation Strategies in Automated SPPS

| Feature | In Situ Activation (e.g., HBTU/DIEA) | Pre-activated Ester (e.g., this compound) |

| Reagents | Fmoc-AA-OH + Activator + Base | Fmoc-AA-OSu |

| Coupling Speed | Very rapid (minutes) nih.gov | Slower (may require >30 minutes) |

| Efficiency | High, especially for difficult sequences nih.gov | Generally effective, but may be less efficient for sterically hindered couplings |

| Side Reactions | Potential for racemization, guanidinylation | Risk of hydrolysis of the active ester, potential impurities from reagent synthesis sci-hub.se |

| Automation | Standard protocol in modern synthesizers | Feasible, but less common; simplifies reagent delivery |

The core of SPPS is the stepwise elongation of the peptide chain. uci.edu this compound participates directly in this process as an acylating agent. The mechanism involves two key steps:

Deprotection: The N-terminal Fmoc group of the peptide chain anchored to the solid support is removed, typically with a solution of piperidine (B6355638) in DMF, to expose a free primary amine.

Coupling: A solution of this compound is introduced. The exposed amine on the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the OSu ester. This results in the formation of a stable amide (peptide) bond and the release of N-hydroxysuccinimide (NHS) as a water-soluble byproduct. acs.orggoogle.com

This cycle of deprotection and coupling is repeated with different Fmoc-amino acids until the desired peptide sequence is assembled. The OSu moiety is an effective leaving group, facilitating the acylation reaction under standard SPPS conditions.

The synthesis of complex peptides—such as those containing post-translational modifications (PTMs) or hydrophobic sequences—requires robust and mild chemical methods. nih.gov The Fmoc-SPPS strategy is generally preferred for such molecules due to its compatibility with sensitive functional groups. nih.gov In this context, a stable, isolable active ester like this compound can offer an advantage by avoiding the potentially harsh or side-reaction-prone conditions of some in situ activation cocktails.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or non-proteinogenic components to enhance stability or bioavailability. nih.gov The synthesis of these molecules often involves coupling standard amino acids to a novel core structure. If this core contains a primary amine, this compound can be used to efficiently append a valine residue, which can then be extended using standard Fmoc-SPPS protocols.

For the synthesis of very long peptides or small proteins, a convergent strategy is often employed. This approach involves the separate synthesis of several smaller, protected peptide fragments, which are then joined together in a subsequent step. oup.comacs.org

Fmoc-SPPS is exceptionally well-suited for preparing these protected fragments. mdpi.com By using highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin), a synthesized peptide fragment can be cleaved from the solid support while keeping its acid-labile side-chain protecting groups (like tBu) fully intact. oup.comspringernature.com In the stepwise assembly of these fragments, this compound can be used as one of the building blocks in the same manner as in standard linear SPPS.

Liquid-Phase Peptide Synthesis (LPPS) Considerations with this compound

Before the widespread adoption of SPPS, peptides were synthesized in solution, a method known as liquid-phase (or solution-phase) peptide synthesis (LPPS). While less common today for long peptides, LPPS remains relevant, particularly for large-scale production of shorter peptides. researchgate.net

In LPPS, active esters like this compound have historically played a more significant role. acs.org Unlike SPPS where excess reagents are washed away, LPPS requires purification of the product after each coupling step. The properties of this compound are advantageous in this scenario:

Stability: It is a crystalline solid that can be purified and stored, ensuring high purity of the starting material for the coupling reaction. acs.org

Reactivity: It reacts readily with amino components to form peptide bonds. acs.org

Byproduct Removal: The N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal from the desired peptide product during aqueous workup procedures. google.com

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. N-hydroxysuccinimide esters are among the most widely used reagents for modifying proteins and other biological molecules. chemicalbook.comthieme-connect.com The OSu group reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine side chains, under mild, near-neutral aqueous conditions to form stable amide bonds. nih.gov

This compound can be used in bioconjugation to attach a single, N-terminally protected valine residue to a target molecule. For example, it could be reacted with a protein to modify specific lysine residues. The attached Fmoc-Val moiety could serve several purposes:

It can introduce a hydrophobic residue to study or alter protein interactions.

The Fmoc group can be subsequently removed under mild basic conditions, exposing a new primary amine (from the valine). This newly exposed amine can then be used as a handle for further, site-specific chemical modification.

Functionalization of Amine-Containing Biomolecules

The primary application of this compound in bioconjugation is the functionalization of biomolecules that possess free primary amino groups. guidechem.comnih.gov The N-hydroxysuccinimide ester is highly reactive toward nucleophiles like the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides. nih.gov This reaction, known as acylation, proceeds under mild pH conditions and results in the formation of a stable amide linkage, covalently attaching the Fmoc-L-valine moiety to the target biomolecule. guidechem.com

This strategy is a cornerstone of bioconjugate chemistry, a field focused on linking different molecular species, such as proteins, peptides, or nucleic acids, to create novel functional constructs. nih.govamerigoscientific.com The NHS ester's reactivity and stability have made it a widely used tool for these modifications. guidechem.com By reacting a biomolecule with this compound, researchers can introduce a protected valine residue. The attached Fmoc group can then be removed under mild basic conditions, typically with a piperidine solution, to expose a free amino group. creative-peptides.com This newly introduced amine can serve as a reactive handle for subsequent modification steps, allowing for the stepwise and controlled assembly of more complex bioconjugates.

Preparation of Modified Amino Acids for Advanced Bioconjugates

This compound is a key building block in the synthesis of more complex and modified amino acid structures, particularly for dipeptide linkers used in advanced bioconjugates like antibody-drug conjugates (ADCs). chemicalbook.com A prominent example is its use in the synthesis of the Fmoc-Val-Cit-PAB linker, a cathepsin B-cleavable dipeptide widely employed in ADC research. chemicalbook.com

In this synthetic process, a p-aminobenzyl alcohol (PAB) moiety is first conjugated to L-Citrulline (Cit). The resulting Fmoc-Cit-PAB-OH molecule has its Fmoc group removed to expose a primary amine. This amine is then reacted with this compound. chemicalbook.com The activated carboxyl group of this compound couples with the free amine of the citrulline derivative to form a peptide bond. chemicalbook.com This yields the complete dipeptide linker, Fmoc-Val-Cit-PAB. This method demonstrates how this compound facilitates the sequential addition of amino acids to create custom dipeptides designed for specific biological applications, such as controlled drug release in tumor environments. chemicalbook.com

Detailed Research Findings on Fmoc-Amino Acid Synthesis The synthesis of Fmoc-protected amino acids often involves reacting the amino acid with either Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate). total-synthesis.com While both are effective, Fmoc-OSu is often preferred as its reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.com However, studies have shown that the use of Fmoc-OSu can sometimes lead to the formation of an unexpected side-product, Fmoc-β-Ala-OH. sci-hub.senih.gov This impurity arises from a complex mechanism involving a Lossen-type rearrangement of the succinimide (B58015) ring under the basic conditions of the reaction. sci-hub.senih.gov The presence of this impurity can complicate the purification of the desired Fmoc-amino acid derivative and may necessitate additional purification steps to ensure high purity for applications like solid-phase peptide synthesis (SPPS). sci-hub.senih.gov

Development of Sequence-Defined Polymers and Adhesive Systems

The principles of solid-phase peptide synthesis (SPPS), where this compound and other Fmoc-protected amino acids are fundamental reagents, extend to the creation of sequence-defined polymers. creative-peptides.comaltabioscience.com SPPS allows for the precise, residue-by-residue assembly of amino acids into a predetermined sequence. creative-peptides.comaltabioscience.com This control over the primary structure enables the design of peptides and polymers with specific secondary and tertiary structures, and consequently, tailored functions.

By strategically incorporating valine and other amino acids, researchers can create synthetic peptides and polymers with unique material properties. For instance, the hydrophobic nature of the valine side chain can be exploited in the design of amphipathic peptides that self-assemble into higher-order structures like nanofibers or hydrogels. These materials, with their well-defined chemical and physical properties, are being investigated for a range of applications, including as bio-inspired adhesive systems. The ability to dictate the exact sequence of amino acids allows for the engineering of materials that can mimic the adhesive proteins found in nature, such as those used by marine mussels. The controlled, stepwise addition of building blocks like this compound is central to achieving the molecular precision required for these advanced materials. creative-peptides.comamerigoscientific.com

Challenges and Advancements in the Utilization of Fmoc L Val Osu and Its Derivatives

Purity Considerations and Impurity Mitigation Strategies

Dipeptide Formation: The synthesis of Fmoc-amino acids, particularly when using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), can be contaminated with significant levels of the corresponding Fmoc-dipeptide (Fmoc-Xaa-Xaa-OH). nih.gov This occurs through unwanted carboxyl activation. These dipeptide impurities can lead to the insertion of an extra amino acid residue during peptide synthesis.

Lossen Rearrangement: A more specific issue when using N-hydroxysuccinimide (NHS) esters like Fmoc-OSu is a side reaction known as the Lossen rearrangement. This process leads to the formation of undesired β-alanine derivatives, namely Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH. nih.govnih.gov These impurities are particularly problematic as they introduce a non-native amino acid into the peptide sequence. The formation of succinimido-carbonyl-b-alanine-N-hydroxysuccinimide ester is another noted side product associated with ONSu esters. peptide2.com

Mitigation strategies primarily focus on two approaches:

High-Purity Starting Materials: Utilizing Fmoc-amino acids with specified low levels of these predictable, amino-acid-related impurities is the most direct way to ensure the fidelity of the final peptide. sigmaaldrich.com Advances in manufacturing and quality control have led to the commercial availability of building blocks with >99% purity. nih.gov

Alternative Reagents: The most effective strategy is to employ alternative Fmoc-reagents that are not prone to these specific side reactions during the preparation of the Fmoc-amino acid. Development in this area has led to a new generation of reagents with improved performance. nih.govresearchgate.net

Development of Alternative Fmoc-Reagents for Improved Purity and Reactivity

To address the inherent purity issues of older Fmoc-reagents, researchers have developed novel active esters and coupling additives that offer higher purity, better reactivity, and minimized side reactions.

One notable advancement is the development of 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro nih.govnih.govundecane-2,4-dione ester (Fmoc-OASUD). This reagent was specifically designed to circumvent the formation of impurities caused by the Lossen rearrangement. The primary advantage of Fmoc-OASUD lies in its enhanced stability compared to Fmoc-OSu. researchgate.net This stability prevents the rearrangement pathway, allowing for the preparation of Fmoc-amino acids in high yield and purity, free from the problematic β-alanine contaminants. researchgate.net

Another significant development is the introduction of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). This reagent has proven effective at avoiding both major side reactions: the dipeptide formation associated with Fmoc-Cl and the Lossen rearrangement products associated with Fmoc-OSu. nih.govub.edu The 2-MBT leaving group has poor reactivity, which prevents the subsequent reaction with the newly formed Fmoc-amino acid, thus inhibiting dipeptide formation. ub.edu HPLC analysis confirms that Fmoc-amino acids prepared with Fmoc-2-MBT are free of these common side-products. ub.edu

Beyond these specific examples, the field has seen a broader move towards more stable and efficient activating groups.

Interactive Table: Comparison of Selected Fmoc-Reagents| Reagent | Common Impurities Avoided | Key Advantages |

|---|---|---|

| Fmoc-OSu | N/A (Baseline) | Widely used, historical standard. |

| Fmoc-OASUD | Lossen rearrangement products (Fmoc-β-Ala-OH). | Higher stability than Fmoc-OSu. researchgate.net |

| Fmoc-2-MBT | Dipeptide formation and Lossen rearrangement products. | Produces very pure Fmoc-amino acids. nih.govub.edu |

| OxymaPure Esters | Racemization. | Superior to HOBt, safer, enhances coupling efficiency. nih.gov |

| OPfp Esters | Slow reaction rates associated with ONSu esters. | Rapid reaction rates with minimal side products. peptide2.com |

Other widely adopted alternatives include pentafluorophenyl (OPfp) esters, which offer rapid and efficient reactions with minimal side product formation. peptide2.com Furthermore, the development of additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has revolutionized the coupling step itself. OxymaPure and its derivatives (e.g., COMU) are safer and more effective than traditional additives like HOBt, showing superior performance in suppressing racemization and increasing coupling efficiency. nih.gov

Green Chemistry Principles in Fmoc-Based Synthesis

The pharmaceutical industry, including peptide manufacturing, is increasingly focused on sustainability, leading to the adoption of green chemistry principles to reduce the environmental impact of synthesis processes. americanpeptidesociety.org Solid-Phase Peptide Synthesis (SPPS), while efficient, traditionally generates substantial waste, primarily from the large volumes of hazardous solvents used. americanpeptidesociety.org

The most commonly used solvents in Fmoc-SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). americanpeptidesociety.org These solvents are classified as hazardous and are subject to increasing regulatory restrictions, such as the European Union's REACH regulations. americanpeptidesociety.org This has accelerated the search for greener, safer alternatives.

Researchers have investigated numerous replacement solvents, with performance judged on criteria such as resin swelling, solubility of reagents, and the final yield and purity of the synthesized peptide. Promising alternatives include:

2-Methyltetrahydrofuran (2-MeTHF)

N-Butylpyrrolidinone (NBP)

Dimethyl Carbonate (DMC)

Cyclopentyl methyl ether (CPME)

Ethyl acetate (B1210297) (EtOAc)

γ-Valerolactone (GVL)

Binary mixtures , such as Dimethyl Sulfoxide (B87167) (DMSO)/EtOAc. americanpeptidesociety.org

While some of these solvents, like 2-MeTHF and NBP, have shown potential, they often result in lower yields and higher impurity levels without further process optimization. americanpeptidesociety.org Finding a single "drop-in" replacement for DMF has proven difficult, and often, a combination of greener solvents or process adjustments is required to achieve comparable results. americanpeptidesociety.org

Interactive Table: Evaluation of Greener Solvents in SPPS

| Solvent | Classification | Performance Notes | Reference |

|---|---|---|---|

| DMF (Baseline) | Hazardous (Reprotoxic) | High resin swelling and reagent solubility. | americanpeptidesociety.org |

| 2-MeTHF | Greener Alternative | Lower yield and higher impurities compared to DMF without optimization. | americanpeptidesociety.org |

| NBP | Greener Alternative | Structurally similar to NMP but not classified as reprotoxic; good performance reported. | americanpeptidesociety.org |

| γ-Valerolactone (GVL) | Greener Alternative | Showed poor stability in the presence of amines. | americanpeptidesociety.org |

| DMSO/EtOAc | Greener Alternative | Binary mixture allows for adjustable polarity for optimized reaction conditions. | americanpeptidesociety.org |

A more radical approach to waste reduction is the development of solvent-free synthesis methods. Mechanochemistry, which uses mechanical force (e.g., in a ball mill or extruder) to drive chemical reactions, has emerged as a promising technique. semanticscholar.org By performing reactions in the absence of a solvent, this approach directly addresses the largest source of waste in peptide synthesis. semanticscholar.org

Pioneering work has demonstrated the feasibility of forming peptide bonds using mechanochemical methods. semanticscholar.org This approach has the potential to move towards a "zero waste" synthesis paradigm. While still a developing area of research, mechanochemistry represents a fundamental shift in how peptide synthesis can be performed, aligning closely with the core principles of green and sustainable chemistry. semanticscholar.org

Orthogonality in Protecting Group Strategies

The strategic use of protecting groups is fundamental to modern chemical peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. biosynth.com An ideal protecting group strategy relies on the principle of "orthogonality," which dictates that multiple classes of protecting groups can be removed under distinct chemical conditions without affecting the others. biosynth.com This allows for the selective deprotection of specific functional groups at various stages of the synthesis. In the context of Solid-Phase Peptide Synthesis (SPPS), the most widely adopted orthogonal scheme is the Fmoc/tBu strategy. biosynth.com

The success of this strategy hinges on the differential lability of the protecting groups employed. The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are shielded by acid-labile groups, such as the tert-butyl (tBu) group. chempep.comaltabioscience.com Fmoc-L-Val-OSu, as an N-hydroxysuccinimide (OSu) activated ester of Fmoc-protected L-valine, is a key building block in this process. The Fmoc group prevents the α-amino group of valine from reacting during the coupling step. lookchem.com Once the valine residue is incorporated into the growing peptide chain, the Nα-Fmoc group must be selectively removed to allow for the next coupling reaction, without disturbing the acid-labile side-chain protectors on other residues in the sequence. chempep.com

Table 1: Principle of Orthogonality in Fmoc-Based Peptide Synthesis

| Protecting Group Class | Example | Lability Condition | Application |

|---|---|---|---|

| Base-Labile | Fmoc (9-fluorenylmethyloxycarbonyl) | Mild Base (e.g., Piperidine) | Temporary Nα-amino protection |

| Acid-Labile | tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (trityl) | Strong Acid (e.g., TFA) | "Permanent" side-chain protection |

Furthermore, while the Fmoc group is generally stable to acidic conditions, the repeated cycles of base-induced deprotection in SPPS can pose challenges for certain sensitive peptide sequences. For instance, sequences containing aspartic acid are prone to aspartimide formation, a base-catalyzed intramolecular side reaction that can occur during the Fmoc removal step. nih.gov This can lead to a mixture of by-products, complicating the purification process.

A notable advancement that redefines the conventional boundaries of Fmoc chemistry is the development of an alternative deprotection method. Recent studies have demonstrated a novel strategy for Fmoc deprotection using hydrogenolysis under mildly acidic conditions. acs.org This method is particularly valuable for the synthesis of sensitive molecules that contain reactive electrophilic groups, which would otherwise react with the secondary amines (like piperidine) used in standard basic deprotection. acs.org This development provides a new orthogonal dimension to the use of Fmoc-protected building blocks like this compound, allowing for its application in synthetic schemes where basic conditions are not viable. acs.org

Table 2: Common Orthogonal Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Reagent |

|---|---|---|

| Aspartic Acid | OtBu (tert-butyl ester) | TFA |

| Lysine | Boc (tert-butyloxycarbonyl) | TFA |

| Tyrosine | tBu (tert-butyl ether) | TFA |

| Cysteine | Trt (trityl) | TFA |

These ongoing refinements and innovations continue to enhance the robustness and scope of Fmoc-based SPPS, solidifying its role as the preferred method for peptide synthesis. nih.govnbinno.com The strategic selection of protecting groups and deprotection conditions remains a critical aspect of designing a successful synthesis for complex and sensitive peptides.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1-oxobutane | This compound |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyl | tBu |

| tert-butyloxycarbonyl | Boc |

| Trityl | Trt |

| Piperidine (B6355638) | |

| Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| N-hydroxysuccinimide | HOSu |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |

| N-(9-fluorenylmethoxycarbonyl)-β-alanine | Fmoc-β-Ala-OH |

| L-Valine | Val |

| Aspartic Acid | Asp |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Lysine | Lys |

| Tyrosine | Tyr |

| Cysteine | Cys |

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Systems for Fmoc-L-Val-OSu Chemistry

The inherent reactivity of the N-hydroxysuccinimide (OSu) ester in this compound makes it an ideal candidate for exploring novel reaction systems beyond standard amide bond formation. Research is moving towards utilizing this activated ester in the synthesis of complex molecular architectures and functionalized biomolecules. For instance, this compound has been successfully employed in the synthesis of Fmoc-Val-Cit-PAB, a critical dipeptide linker for antibody-drug conjugates (ADCs). This synthesis involves a reaction with a deprotected intermediate followed by purification, demonstrating its applicability in multi-step, high-yield synthetic routes that avoid epimerization uni.lu.

Further exploration could involve its participation in click chemistry reactions, either directly or after modification, to create diverse molecular scaffolds. The succinimidyl ester moiety could be leveraged for selective functionalization of various amine-containing molecules or surfaces, contributing to the development of new conjugation strategies. This includes its potential in the synthesis of heterocycles or other non-peptide structures where valine's side chain contributes specific steric or hydrophobic properties.

Application in Advanced Materials Science and Bio-inspired Adhesion Research

This compound, as a building block for valine-containing peptides, holds significant promise in the field of advanced materials science, particularly in the development of bio-inspired materials and adhesives. The ability to precisely control the sequence and incorporation of amino acids through Fmoc chemistry allows for the design of self-assembling peptides and peptide-polymer conjugates with tailored properties.

Research has shown that Fmoc-OSu (a related succinimidyl ester) can be used for the selective functionalization of amines to control catechol-driven wet adhesion, highlighting the relevance of Fmoc chemistry in synthesizing complex molecules with specific adhesive properties fishersci.ca. Bio-inspired adhesives often mimic natural systems like mussels, which utilize catechol-thiol bonds for strong wet adhesion, or mucus, characterized by mucins containing thiol groups fishersci.nofishersci.cafishersci.at. The precise introduction of valine residues via this compound into peptide sequences or polymers could influence the self-assembly behavior, mechanical strength, and surface interactions of these materials, leading to novel hydrogels, coatings, or adhesives with enhanced biocompatibility and tunable adhesion profiles. Future work may focus on incorporating valine-rich sequences into polymers designed for reversible adhesion or responsive materials.

Integration with Genetic Code Expansion Technologies for Protein Engineering

While this compound is primarily a reagent for chemical synthesis, its derivatives and the valine moiety it introduces are highly relevant to genetic code expansion (GCE) technologies. GCE enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins within living cells, expanding the chemical repertoire of proteins for various applications in synthetic biology and biomedicine nih.govnih.gov.

Future research could involve the chemical synthesis of novel valine-derived ncAAs using this compound as a precursor. These chemically synthesized ncAAs could then be utilized as substrates for engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs, allowing their ribosomal incorporation into proteins at specific sites nih.govnih.gov. This integration would bridge chemical synthesis with biological protein engineering, enabling the creation of proteins with enhanced stability, novel catalytic activities, or altered binding properties due to the precise placement of valine analogs. For instance, valine analogs with unique functionalities (e.g., photoactivatable groups, reactive handles) could be synthesized via this compound and subsequently incorporated into proteins to study protein structure-function relationships or to create new protein-based therapeutics.

Development of High-Throughput Synthesis and Screening Methodologies

This compound is an ideal building block for advancing high-throughput synthesis and screening methodologies, particularly in combinatorial chemistry and drug discovery. The stability and reactivity of Fmoc-activated amino acid succinimidyl esters facilitate automated and parallel synthesis approaches.

Current methodologies, such as split-and-pool synthesis using Fmoc/HBTU or Fmoc/HATU chemistry, enable the generation of vast libraries of peptides, including those containing valine, for high-throughput screening nih.govfishersci.ca. This compound can be efficiently incorporated into these libraries, allowing for the rapid assembly of diverse valine-containing sequences. High-throughput screening often employs techniques like 96-well plate assays and partial Edman degradation/mass spectrometry for the identification of active compounds nih.govfishersci.ca. Future research will focus on optimizing these methods further, potentially integrating microfluidics and advanced robotics to accelerate the synthesis and screening of millions of valine-containing peptides or peptidomimetics. This will enable faster identification of lead compounds for therapeutic development, materials science, or enzyme inhibition. The use of pre-loaded resins and end-capping with specific labels further enhances the efficiency of high-throughput peptide production and screening cenmed.com.

Computational Chemistry and Molecular Modeling of this compound Reactivity and Interactions

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of this compound's intrinsic reactivity, conformational preferences, and interactions with various chemical environments and biological systems. These techniques can provide insights that are challenging to obtain experimentally.

Studies on related compounds like Fmoc-OSu have utilized Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Energy maps, and Fukui chemical reactivity descriptors to elucidate reactivity and solvent effects glentham.com. Applying these computational methods directly to this compound will allow researchers to:

Predict its optimal reaction conditions and potential side reactions.

Understand the influence of different solvents on its reactivity and stability.

Model its interactions with various nucleophiles and electrophiles.

Simulate its conformational dynamics and preferred orientations in different environments.

Perform molecular docking studies to predict potential binding sites and affinities with enzymes or receptors, informing its use in drug design or chemical probes glentham.com.

Such computational insights will guide the rational design of novel reaction systems, predict the behavior of this compound in complex materials, and inform the synthesis of valine-derived ncAAs for genetic code expansion, thereby accelerating experimental research across all these emerging paradigms.

Q & A

Q. How can researchers optimize the solubility of Fmoc-L-Val-OSu in peptide synthesis protocols?

this compound has limited solubility in aqueous buffers but dissolves readily in DMSO (250 mg/mL at 736.62 mM) . For solid-phase peptide synthesis (SPPS), pre-dissolving the compound in DMSO followed by dilution in coupling buffers (e.g., DMF or NMP) is recommended. Sonication may enhance dissolution efficiency. Note that excessive DMSO can hinder coupling; maintaining a final DMSO concentration <10% (v/v) minimizes interference with resin swelling .

Q. What analytical methods are critical for verifying this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 265–300 nm (Fmoc absorbance range) is standard for purity assessment (>99.5% per typical COA data) . Mass spectrometry (MS) confirms molecular weight (339.4 g/mol) and detects side products like Fmoc-β-Ala-OH, a known impurity from Fmoc-OSu degradation . For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can identify polymorphic forms affecting reactivity .

Q. How should researchers handle side reactions during this compound-mediated amino acid protection?

The Lossen-type rearrangement during Fmoc-OSu activation can generate Fmoc-β-Ala-OH, particularly under basic conditions . Mitigation strategies include:

- Using freshly prepared Fmoc-OSu solutions.

- Minimizing reaction time and temperature (≤25°C).

- Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the hydrophobicity of this compound influence its self-assembly in hydrogel systems?

Fmoc-dipeptides with log P values >2.8 (indicating higher hydrophobicity) tend to form stable gels at pH 4 via pH-triggered deprotonation and π-π stacking . For this compound, substituting the C-terminal group (e.g., ester vs. amide) alters log P and gelation kinetics. Rheological studies (time-sweep oscillatory tests at 1 Hz) show that gel stiffness correlates with dipeptide concentration (power law exponent ~1.4) . Syneresis (water expulsion) may occur at lower hydrophobicity (log P <2.8), requiring additives like glucono-δ-lactone to stabilize fibrillar networks .

Q. What experimental design considerations are critical for minimizing β-sheet aggregation in this compound-based peptide conjugates?

β-sheet formation, common in valine-rich sequences, can be suppressed by:

- Incorporating steric hindrance (e.g., bulky side chains like Trp or Pro).

- Using low-concentration solutions (<5 mM) during SPPS to reduce intermolecular interactions.

- Monitoring aggregation via circular dichroism (CD) spectroscopy (minimum at ~218 nm for β-sheets) . Atomic force microscopy (AFM) or cryo-TEM can validate fibril morphology .

Q. How can researchers resolve contradictions in reported gelation behavior of this compound derivatives?

Discrepancies in gelation pH or mechanical properties often arise from:

- Variations in pKa due to solvent polarity (e.g., DMSO vs. water).

- Batch-to-batch impurities (e.g., residual β-Ala derivatives) affecting nucleation .

- Methodological differences in pH adjustment (e.g., slow acidification vs. rapid titration). Standardizing protocols (e.g., using glucono-δ-lactone for gradual pH reduction) and cross-validating with FTIR (amide I band at ~1630 cm⁻¹) improves reproducibility .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound reactivity?

- PICO : Define Population (e.g., peptide sequences), Intervention (this compound coupling conditions), Comparison (alternative protecting groups), and Outcome (coupling efficiency/yield).

- FINER : Ensure hypotheses are Feasible (e.g., scalable purification), Interesting (novel gelation mechanisms), Novel (untested solvent systems), Ethical (non-hazardous waste), and Relevant (applications in drug delivery) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on this compound stability under varying storage conditions?

- Controlled Stability Studies : Compare degradation rates (HPLC/MS) across temperatures (RT vs. 4°C) and humidity levels (desiccated vs. ambient).

- Accelerated Aging : Use thermal stress (40°C/75% RH) to model long-term stability .

- Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.